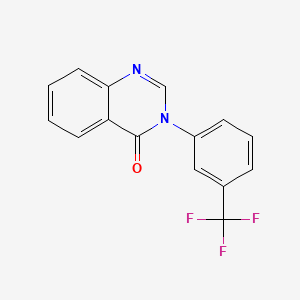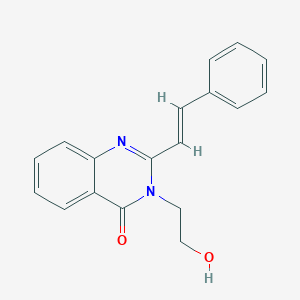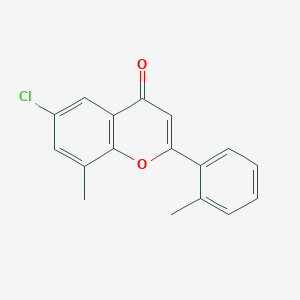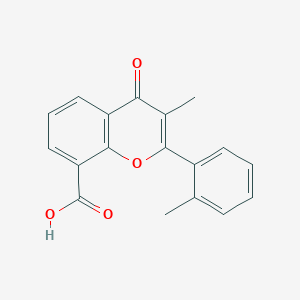
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which provides high efficiency and broad substrate scope .
Industrial Production Methods
Industrial production of 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is particularly favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar in structure but with the trifluoromethyl group at a different position.
4(3H)-Quinazolinone: Lacks the trifluoromethyl group but shares the quinazolinone core structure.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which significantly enhances its chemical stability and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H9F3N2O |
|---|---|
Molekulargewicht |
290.24 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-19-13-7-2-1-6-12(13)14(20)21/h1-9H |
InChI-Schlüssel |
AQJJSOJVRBPIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)



![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)
![4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11839123.png)





![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
